molecular formula C18H22N2O4 B5471524 3-{[4-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[4-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5471524
M. Wt: 330.4 g/mol
InChI Key: NJQCPDAOZOUKIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(Acetylamino)phenyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic octane ring with a carboxylic acid group and an acetylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Bicyclic Octane Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Carboxylic Acid Group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Acetylamino Phenyl Group: This can be done through a series of substitution reactions, where the phenyl group is first introduced, followed by acetylation and amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of each step. For example, the use of ruthenium-based catalysts in toluene has been reported to be effective in similar synthetic processes .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.

    Reduction: The acetylamino group can be reduced to an amine under mild conditions using reagents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Esters, anhydrides.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

3-{[4-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .

Properties

IUPAC Name

3-[(4-acetamidophenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-10(21)19-13-6-8-14(9-7-13)20-17(22)15-11-2-4-12(5-3-11)16(15)18(23)24/h6-9,11-12,15-16H,2-5H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQCPDAOZOUKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3CCC(C2C(=O)O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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